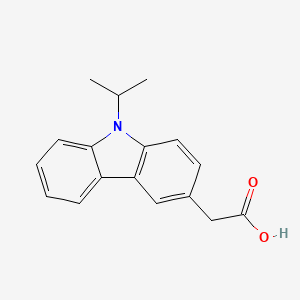
2-(9-Propan-2-ylcarbazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Propan-2-ylcarbazol-3-yl)acetic acid is a compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Propan-2-ylcarbazol-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with carbazole, a nitrogen-containing heterocyclic compound.
Alkylation: The carbazole undergoes alkylation with isopropyl bromide to introduce the propan-2-yl group at the 9-position.
Carboxylation: The resulting 9-propan-2-ylcarbazole is then subjected to carboxylation using a suitable carboxylating agent, such as carbon dioxide, to introduce the acetic acid moiety at the 3-position.
The reaction conditions typically involve the use of organic solvents like acetonitrile and catalysts to facilitate the reactions. The reactions are carried out under controlled temperatures and pressures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(9-Propan-2-ylcarbazol-3-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Scientific Research Applications
2-(9-Propan-2-ylcarbazol-3-yl)acetic acid has a wide range of scientific research applications, including:
Electrochemistry: The compound is used in the synthesis of conducting polymer films, which have applications in electronic devices and sensors.
Materials Science: It is used in the development of advanced materials with unique optical and electronic properties.
Pharmaceuticals: The compound and its derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(9-Propan-2-ylcarbazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, in electrochemical applications, the compound undergoes redox reactions, facilitating electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.
2-(9H-Carbazol-9-yl)acetic acid: A closely related compound used in similar applications.
Uniqueness
2-(9-Propan-2-ylcarbazol-3-yl)acetic acid stands out due to its unique propan-2-yl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, stability, and reactivity, making it suitable for a broader range of applications compared to its analogs .
Properties
IUPAC Name |
2-(9-propan-2-ylcarbazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11(2)18-15-6-4-3-5-13(15)14-9-12(10-17(19)20)7-8-16(14)18/h3-9,11H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOUREZGFVCTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)CC(=O)O)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














